molecular formula C12H13NO3 B8365731 4-(4-nitrobenzylidene)tetrahydro-2H-pyran

4-(4-nitrobenzylidene)tetrahydro-2H-pyran

Cat. No.: B8365731
M. Wt: 219.24 g/mol
InChI Key: XHBCCEUACXNBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-nitrobenzylidene)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

4-[(4-nitrophenyl)methylidene]oxane

InChI

InChI=1S/C12H13NO3/c14-13(15)12-3-1-10(2-4-12)9-11-5-7-16-8-6-11/h1-4,9H,5-8H2

InChI Key

XHBCCEUACXNBLY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 mL 3-necked flask is added NaH (2.0 g of a 60% suspension in mineral oil) and 35 mL of DMSO. The resulting solution is heated at 80° C. for 1 h then cooled in an ice-water bath. To this is then added a solution of the (4-nitrobenzyl)(triphenyl)phosphonium bromide (23.92 g) in 200 mL warm DMSO. The mixture is stirred at room temperature for 1 h. Tetrahydro-4H-pyran-4-one (4.62 mL) is then added. The mixture is allowed to stir overnight at room temperature and then at 80° C. for 2 days. The mixture is poured over ice and extracted with Et2O. The combined organic extracts are dried and condensed. Chromatography (Biotage flash 40S, gradient from hexanes to 80% CH2Cl2/hexanes) yields 4.83 g (44%) of 4-(4-nitrobenzylidene)tetrahydro-2H-pyran as a solid.
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